![molecular formula C14H16N2O B1338631 2-{[(2-Aminophenyl)methoxy]methyl}aniline CAS No. 74808-61-0](/img/structure/B1338631.png)

2-{[(2-Aminophenyl)methoxy]methyl}aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

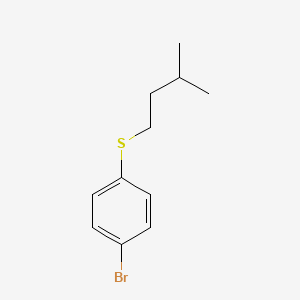

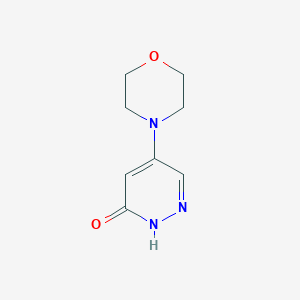

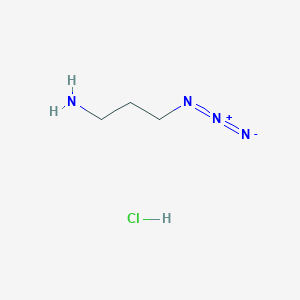

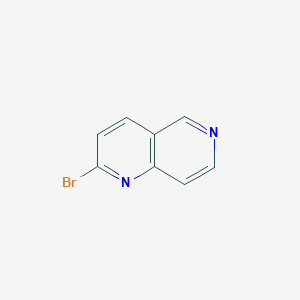

“2-{[(2-Aminophenyl)methoxy]methyl}aniline” is a chemical compound with the molecular formula C14H16N2O and a molecular weight of 228.29 . The compound is in powder form .

Molecular Structure Analysis

The molecular structure of “2-{[(2-Aminophenyl)methoxy]methyl}aniline” contains a total of 34 bonds; 18 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 2 primary amines (aromatic), and 1 ether (aliphatic) .

Chemical Reactions Analysis

While specific chemical reactions involving “2-{[(2-Aminophenyl)methoxy]methyl}aniline” are not available, aniline-based compounds are known to undergo a variety of reactions. For instance, aniline-based triarylmethanes can be synthesized through the double Friedel-Crafts reaction of commercial aldehydes and anilines .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{[(2-Aminophenyl)methoxy]methyl}aniline” include a melting point of 67-69°C . It is a powder at room temperature .

Applications De Recherche Scientifique

Synthesis of Triarylmethanes

2-{[(2-Aminophenyl)methoxy]methyl}aniline: is used in the synthesis of triarylmethanes (TRAMs), which are valuable pharmacophores with diverse biological activities . The compound can undergo Friedel-Crafts reactions to form TRAMs, which are found in natural products and utilized as photochromic agents, dyes, fluorescent probes, and building blocks in synthesis .

Material Science Applications

The primary aniline-based TRAMs derived from this compound are employed as monomers for the preparation of polyamides. These polyamides have several applications in material science due to their structural versatility and functional group compatibility .

Biological Activity

Aniline-based TRAMs, including those synthesized from 2-{[(2-Aminophenyl)methoxy]methyl}aniline , exhibit a range of biological activities. They are studied for their potential use in medicinal chemistry as they can be precursors for various biologically active molecules .

Catalysis

This compound can be used in Brönsted acidic ionic liquid catalyzed reactions. Such catalysts are powerful tools in organic synthesis, particularly in solvent-free conditions, which is beneficial for green chemistry applications .

Dye and Pigment Industry

Due to its ability to form colorful TRAMs, 2-{[(2-Aminophenyl)methoxy]methyl}aniline is of interest in the dye and pigment industry. It can lead to the development of new dyes with specific properties for textiles and inks .

Fluorescent Probes

The compound’s derivatives can be used to create fluorescent probes. These probes are essential in biochemistry and molecular biology for imaging and studying biological processes at the molecular level .

Photochromic Agents

TRAMs derived from 2-{[(2-Aminophenyl)methoxy]methyl}aniline can be used as photochromic agents. These agents change color upon exposure to light and have applications in smart windows and sunglasses .

Advanced Pharmaceutical Intermediates

The amino and hydroxy groups on the benzene rings of the TRAMs synthesized from this compound can be easily converted into various functional groups. This makes it a valuable intermediate in the synthesis of advanced pharmaceuticals .

Safety and Hazards

The safety information for “2-{[(2-Aminophenyl)methoxy]methyl}aniline” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, including harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Propriétés

IUPAC Name |

2-[(2-aminophenyl)methoxymethyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h1-8H,9-10,15-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJBQSXXLJETCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COCC2=CC=CC=C2N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2-Aminophenyl)methoxy]methyl}aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, 1-bromo-4-[(1-methylethyl)thio]-](/img/structure/B1338562.png)